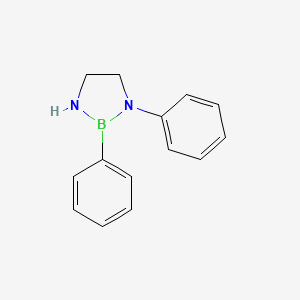
1,2-Diphenyl-1,3,2-diazaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C14H15BN2. It is a member of the diazaborolidine family, characterized by a five-membered ring containing boron and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,3,2-diazaborolidine can be synthesized through the reaction of phenylboronic acid with an appropriate diamine under controlled conditions. One common method involves the condensation of phenylboronic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as toluene . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen heterocycles.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-nitrogen heterocycles, and substituted diazaborolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Diphenyl-1,3,2-diazaborolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1,3,2-diazaborolidine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with various biomolecules, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodiazaborole: Similar in structure but contains a benzene ring fused to the diazaborolidine ring.
1,3,2-Diazaborol-2-yl: A related compound with different substituents on the nitrogen and boron atoms.
Uniqueness
1,2-Diphenyl-1,3,2-diazaborolidine is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
CAS No. |
90184-81-9 |
|---|---|
Molecular Formula |
C14H15BN2 |
Molecular Weight |
222.10 g/mol |
IUPAC Name |
1,2-diphenyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C14H15BN2/c1-3-7-13(8-4-1)15-16-11-12-17(15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
InChI Key |
MAWFWSHADXVGLH-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


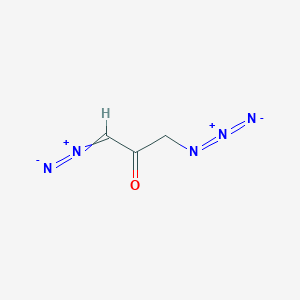
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)

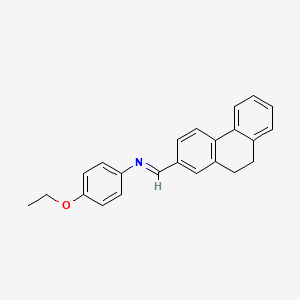
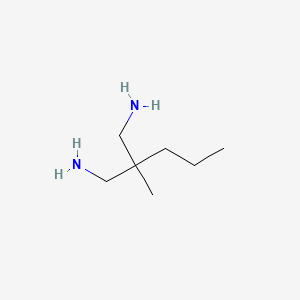
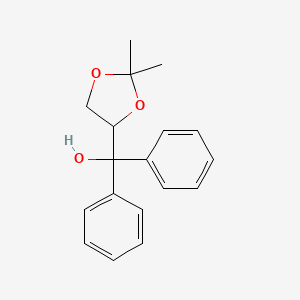
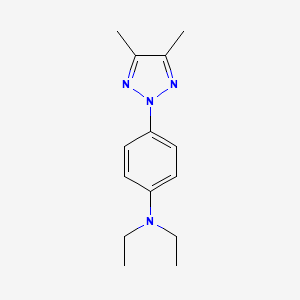
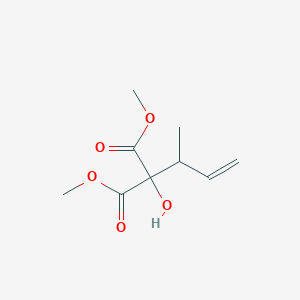
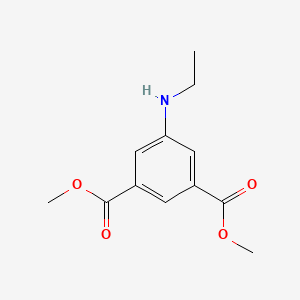
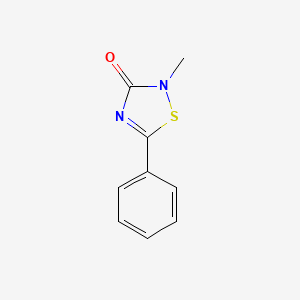
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)

![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
